molecular formula C8H5Cl5 B14746176 Allyl pentachlorocyclopentadiene

Allyl pentachlorocyclopentadiene

Cat. No.: B14746176
M. Wt: 278.4 g/mol
InChI Key: CZGJHXSYYCHCMG-UHFFFAOYSA-N
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Description

  • Chemical Structure: The compound combines the electron-withdrawing effects of chlorine substituents with the conjugated π-system of cyclopentadiene, modified further by an allyl group. This structure likely enhances its reactivity in cycloaddition reactions, similar to pentachlorocyclopentadiene .
  • Physical Properties: Based on HCCPD (molecular weight 272.8 g/mol, boiling point 239°C, density 1.71 g/cm³) , allyl pentachlorocyclopentadiene is estimated to have a higher molecular weight (~300–320 g/mol) and comparable density due to chlorine content.
  • Applications: Chlorinated cyclopentadienes are intermediates in agrochemicals, flame retardants, and polymer production. The allyl group may expand utility in synthesizing allylated polymers or specialty chemicals.

Properties

Molecular Formula

C8H5Cl5

Molecular Weight

278.4 g/mol

IUPAC Name

1,2,3,4,5-pentachloro-5-prop-2-enylcyclopenta-1,3-diene

InChI

InChI=1S/C8H5Cl5/c1-2-3-8(13)6(11)4(9)5(10)7(8)12/h2H,1,3H2

InChI Key

CZGJHXSYYCHCMG-UHFFFAOYSA-N

Canonical SMILES

C=CCC1(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of allyl pentachlorocyclopentadiene typically involves the reaction of pentachlorocyclopentadiene with allyl halides under specific conditions. One common method includes the use of a base such as potassium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Allyl pentachlorocyclopentadiene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Potassium hydroxide, amines, thiols.

Major Products Formed:

Scientific Research Applications

Allyl pentachlorocyclopentadiene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of allyl pentachlorocyclopentadiene involves its interaction with various molecular targets. The compound can undergo nucleophilic substitution reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can affect cellular pathways and processes, making the compound of interest for further pharmacological studies .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Features
Hexachlorocyclopentadiene (HCCPD) C₅Cl₆ 272.8 239 1.71 High chlorine content; used in pesticide synthesis
Pentachlorocyclopentadiene C₅Cl₅H 237.3 (estimated) ~200–220 (estimated) 1.65 (estimated) Syn-selectivity in Diels-Alder reactions due to dipolar stabilization
Allyl Pentachlorocyclopentadiene C₈Cl₅H₅ ~300–320 (estimated) ~250–270 (estimated) 1.70–1.75 (estimated) Allyl group enhances π-conjugation; potential for diverse functionalization

Reactivity and Stereoselectivity

  • Pentachlorocyclopentadiene: Exhibits syn preference in Diels-Alder reactions, attributed to dipolar interactions between electron-deficient dienophiles and the chlorinated ring .
  • HCCPD : Primarily acts as a diene in synthesizing chlorinated insecticides (e.g., aldrin, dieldrin) but lacks stereochemical data in the provided evidence .

Environmental and Toxicological Profiles

  • This compound : Toxicity data is unavailable, but chlorine content and structural similarity to HCCPD suggest comparable environmental persistence and bioaccumulation risks.

Research Findings and Contradictions

  • highlights conflicting explanations for stereoselectivity in chlorinated cyclopentadienes: pentachlorocyclopentadiene’s syn addition is attributed to dipolar effects, whereas isodicyclopentadiene’s selectivity arises from non-polar interactions . This suggests multiple factors (electronic, steric) influence reactivity in related compounds.
  • HCCPD’s environmental persistence contrasts with the lack of data on this compound, underscoring the need for targeted ecotoxicological studies.

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